Ethyl 5-hydroxy-2-nitrobenzoate
Description
Ethyl 5-hydroxy-2-nitrobenzoate is an aromatic ester featuring a benzene ring substituted with a hydroxyl (-OH) group at the 5th position and a nitro (-NO₂) group at the 2nd position, with an ethyl ester moiety at the carboxylic acid position. This compound is structurally related to nitrobenzoic acid derivatives and serves as a key intermediate in pharmaceutical and organic synthesis. Its reactivity and physicochemical properties are influenced by the electron-withdrawing nitro group and the hydrogen-bonding hydroxyl group, which also affect its crystalline packing and solubility .
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,11H,2H2,1H3 |
InChI Key |
JKWKMZCUNAMHFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Ethyl 5-hydroxy-2-nitrobenzoate belongs to a family of nitrobenzoate esters. Key structural analogs include:
- Ethyl 4-nitrobenzoate : Lacks the hydroxyl group, with a nitro group at the 4th position.
- Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate : Contains additional chlorine at the 5th position and nitro at the 3rd position.
- 2-Nitrobenzoic acid (2NBA) : The parent carboxylic acid without the ethyl ester or hydroxyl group.
Table 1: Structural and Functional Group Comparison
| Compound | Substituents | Molecular Formula | Key Functional Features |
|---|---|---|---|
| This compound | 5-OH, 2-NO₂ | C₉H₉NO₅ | Hydroxyl for H-bonding, nitro for electron withdrawal |
| Ethyl 4-nitrobenzoate | 4-NO₂ | C₉H₉NO₄ | Only nitro group; no H-bonding capacity |
| Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate | 5-Cl, 2-OH, 3-NO₂ | C₉H₈ClNO₅ | Chloro adds steric bulk and lipophilicity |
| 2-Nitrobenzoic acid (2NBA) | 2-NO₂, -COOH | C₇H₅NO₄ | Carboxylic acid for higher acidity |
Physicochemical Properties
- Solubility: The hydroxyl group in this compound facilitates intermolecular hydrogen bonding (as seen in ), reducing solubility in non-polar solvents compared to Ethyl 4-nitrobenzoate .
- Crystallinity : Hydrogen bonding networks (O-H⋯O) stabilize the crystal lattice, as demonstrated in X-ray studies of related compounds .
- Stability : The nitro group may render the compound sensitive to reducing conditions, a trait shared with other nitroaromatics.
Key Research Findings
- Positional Effects : The 2-nitro substitution in this compound vs. 4-nitro in Ethyl 4-nitrobenzoate alters electronic distribution, impacting reactivity in electrophilic substitutions.
- Hydrogen Bonding : The hydroxyl group enables stable crystal packing, as observed in Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, which forms O-H⋯O bonds .
- Functional Group Trade-offs : Chlorine in Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate enhances lipophilicity but complicates synthesis compared to hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
